
Methyltetrazine-amino-PEG12-CH2CH2NHBoc
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyltetrazine-amino-PEG12-CH2CH2NHBoc is a compound that belongs to the class of polyethylene glycol (PEG) linkers. It contains a methyltetrazine group and a protected amino group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry. This compound is primarily used in bioconjugation and chemical labeling applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyltetrazine-amino-PEG12-CH2CH2NHBoc is synthesized through a series of chemical reactions involving the introduction of the methyltetrazine group and the protection of the amino group. The synthetic route typically involves the following steps:
Introduction of the Methyltetrazine Group: The methyltetrazine group is introduced through a reaction with a suitable precursor, such as a tetrazine derivative.
PEGylation: The polyethylene glycol (PEG) chain is attached to the methyltetrazine group through a series of coupling reactions.
Protection of the Amino Group: The amino group is protected using a tert-butyl carbamate (Boc) group to prevent unwanted reactions during subsequent steps.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, and the compound is typically produced under cGMP (current Good Manufacturing Practice) conditions to ensure quality and consistency.
Chemical Reactions Analysis
Types of Reactions
Methyltetrazine-amino-PEG12-CH2CH2NHBoc undergoes several types of chemical reactions, including:
Click Chemistry: The methyltetrazine group reacts with carboxylic acids and activated esters via click chemistry, forming stable covalent bonds.
Substitution Reactions: The protected amino group can be deprotected and participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Reagents: Carboxylic acids, activated esters, electrophiles, and deprotecting agents.
Conditions: Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures, in the presence of suitable solvents.
Major Products Formed
The major products formed from these reactions include bioconjugates and labeled biomolecules, which are used in various scientific and industrial applications.
Scientific Research Applications
Methyltetrazine-amino-PEG12-CH2CH2NHBoc has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of complex molecules and bioconjugates.
Biology: Employed in the labeling and imaging of biomolecules, enabling the study of biological processes in live cells.
Medicine: Utilized in the development of targeted drug delivery systems and diagnostic tools.
Industry: Applied in the production of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of Methyltetrazine-amino-PEG12-CH2CH2NHBoc involves the formation of stable covalent bonds through click chemistry. The methyltetrazine group reacts with carboxylic acids and activated esters, forming a covalent bond that links the PEG chain to the target molecule. This reaction is highly specific and efficient, making it ideal for bioconjugation and labeling applications.
Comparison with Similar Compounds
Similar Compounds
Methyltetrazine-CH2NHCO-PEG12-CH2-C≡CH: Another PEG linker with a methyltetrazine group, used for similar bioconjugation applications.
Methyltetrazine-PEG12-Amine: A versatile tetrazine linker used for chemical labeling and bioconjugation.
Uniqueness
Methyltetrazine-amino-PEG12-CH2CH2NHBoc is unique due to its combination of a methyltetrazine group and a protected amino group, which allows for highly specific and efficient bioconjugation reactions. The presence of the PEG chain enhances its solubility and biocompatibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C44H76N6O16 |
|---|---|
Molecular Weight |
945.1 g/mol |
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |
InChI |
InChI=1S/C44H76N6O16/c1-38-47-49-42(50-48-38)40-7-5-39(6-8-40)37-46-41(51)9-11-53-13-15-55-17-19-57-21-23-59-25-27-61-29-31-63-33-35-65-36-34-64-32-30-62-28-26-60-24-22-58-20-18-56-16-14-54-12-10-45-43(52)66-44(2,3)4/h5-8H,9-37H2,1-4H3,(H,45,52)(H,46,51) |
InChI Key |
AJTGHOFNWNIRCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


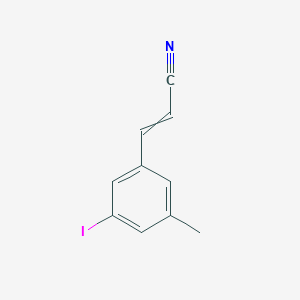
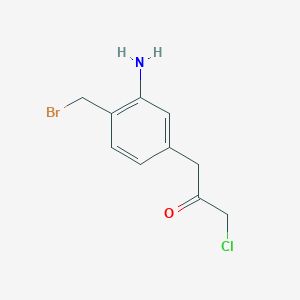

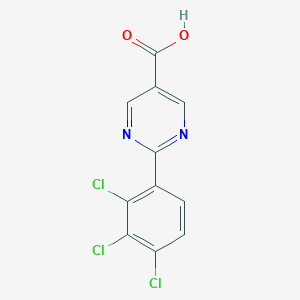
![(1S)-2-[(2-methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B14061444.png)
![tert-Butyl 4-(((R)-1-(4-methoxyphenyl)ethyl)amino)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14061453.png)
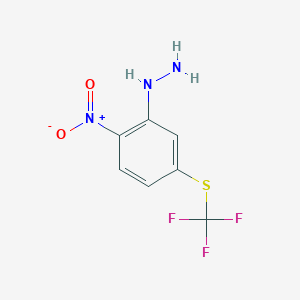
![Tert-butyl ((7-fluoro-1,6-dihydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-3-yl)methyl)carbamate](/img/structure/B14061462.png)


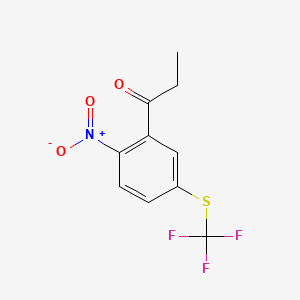
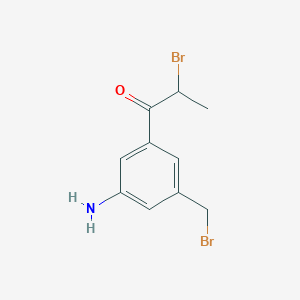
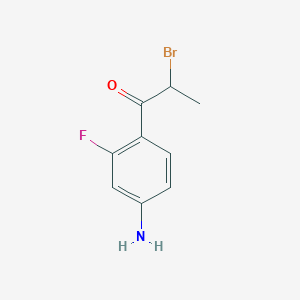
![2,8-bis[4-(1,2,2-triphenylethenyl)phenyl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B14061488.png)
